molecular formula C10H9NO2S B8514863 4-(Thiazol-2-yloxy)benzyl alcohol

4-(Thiazol-2-yloxy)benzyl alcohol

Cat. No.: B8514863
M. Wt: 207.25 g/mol
InChI Key: UDGHFDWSEUZARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiazol-2-yloxy)benzyl alcohol is a synthetic organic compound featuring a benzyl alcohol group linked to a thiazole heterocycle via an ether bond. This structure classifies it among sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities . Thiazole derivatives are widely recognized in scientific literature as privileged scaffolds in drug discovery. They are frequently investigated for their potential to interact with various biological targets . For instance, structurally related compounds containing the thiazole nucleus have been studied as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and are targets for novel antibiotics . Other research into benzothiazole derivatives has explored their potential as multifunctional agents for neurodegenerative diseases, highlighting the broader relevance of the thiazole core in pharmaceutical research . The specific research applications and biological profile of this compound are an area of ongoing investigation. Researchers value this compound as a versatile chemical building block (synthon) for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Its structure provides sites for further chemical modification, making it a valuable intermediate for constructing compound libraries. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yloxy)phenyl]methanol

InChI

InChI=1S/C10H9NO2S/c12-7-8-1-3-9(4-2-8)13-10-11-5-6-14-10/h1-6,12H,7H2

InChI Key

UDGHFDWSEUZARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

4-(1H-Tetrazol-5-yl)benzyl Alcohol

Molecular formula : C₈H₈N₄O
Molecular weight : 176.18 g/mol
Key differences :

  • Substituent : Tetrazole (a nitrogen-rich heterocycle) instead of thiazole.
  • Polarity : Tetrazole acts as a carboxylic acid bioisostere, increasing solubility in aqueous media compared to thiazole .
  • Applications : Tetrazole derivatives are widely used in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity .
Parameter 4-(Thiazol-2-yl)benzyl Alcohol 4-(Tetrazol-5-yl)benzyl Alcohol
Molecular Weight (g/mol) 191.25 176.18
Heteroatoms S, N N (4 atoms)
Commercial Purity 97% 97%
Bioactivity Relevance Antimicrobial potential Enzyme inhibition (e.g., angiotensin II receptor antagonists)

4-Methoxybenzyl Alcohol

Molecular formula : C₈H₁₀O₂
Molecular weight : 138.16 g/mol
Key differences :

  • Substituent : Methoxy (-OCH₃) group instead of thiazole.
  • Polarity : Less polar than thiazole derivatives due to the electron-donating methoxy group.
  • Applications : Commonly used as a fragrance intermediate or protecting group in organic synthesis .
Parameter 4-(Thiazol-2-yl)benzyl Alcohol 4-Methoxybenzyl Alcohol
Molecular Weight (g/mol) 191.25 138.16
Functional Group Thiazole (S, N) Methoxy (O)
Solubility Moderate in organic solvents High in polar solvents
Thermal Stability Likely higher (aromatic stability) Lower (ether linkage prone to cleavage)

Other Structural Analogs

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid ():
    • Features a methyl-substituted thiazole and a carboxylic acid group.
    • Higher molecular weight (219.26 g/mol) and acidity compared to the alcohol derivative .

Preparation Methods

Base-Mediated Thiazole Coupling

The most widely reported method involves the reaction of 4-bromobenzyl alcohol with thiazole-2-thiol under basic conditions. In a representative procedure, equimolar amounts of 4-bromobenzyl alcohol and thiazole-2-thiol are combined with potassium carbonate (2 equiv) in dimethylformamide (DMF) at 80–100°C for 9–12 hours. The base deprotonates the thiol group, enabling nucleophilic attack on the benzyl bromide, followed by elimination of HBr.

Optimization Insights :

  • Solvent Choice : DMF enhances solubility of aromatic intermediates and stabilizes the transition state through polar interactions.

  • Temperature : Elevated temperatures (≥80°C) accelerate reaction kinetics but may promote side reactions such as oxidation of the benzyl alcohol group.

  • Yield : Typical isolated yields range from 70–85% after purification by silica gel chromatography.

Coupling Reactions Using Carbodiimide Reagents

Esterification-Activated Pathways

An alternative route employs N,N'-diisopropylcarbodiimide (DCC) as a coupling agent to activate carboxylic acid derivatives of thiazole-2-thiol for reaction with 4-hydroxybenzyl alcohol. In a modified protocol, thiazole-2-carboxylic acid is treated with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by addition of 4-hydroxybenzyl alcohol. This one-pot method avoids halogenated intermediates but requires stringent anhydrous conditions.

Critical Parameters :

  • Catalyst Loading : DMAP (15 mol%) significantly enhances reaction rates by stabilizing the acyloxyphosphonium intermediate.

  • Side Reactions : Competing esterification of the benzyl alcohol group necessitates careful stoichiometric control.

Purification and Isolation Techniques

Countercurrent Extraction

Adapting methods from hydroxybenzyl alcohol purification, countercurrent extraction with methyl isobutyl ketone (MIBK) and water effectively separates 4-(thiazol-2-yloxy)benzyl alcohol from unreacted starting materials and dimers. The organic phase retains hydrophobic byproducts, while the target compound partitions into the aqueous layer at pH 7–8.

Column Chromatography

Flash chromatography on silica gel with hexane/ethyl acetate gradients (5:1 to 3:1) remains the gold standard for laboratory-scale purification, achieving >95% purity as verified by HPLC.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Key signals include a singlet for the benzyl -CH₂OH group (δ 4.6 ppm) and doublets for thiazole protons (δ 7.2–8.1 ppm).

  • LC-MS/MS : Multiple reaction monitoring (MRM) confirms molecular ion peaks at m/z 212 [M+H]⁺ and fragment ions at m/z 150 (thiazole ring cleavage).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves residual thiazole-2-thiol (<0.5% in optimized batches).

Comparative Analysis of Synthetic Methods

The table below evaluates the two primary synthetic routes:

MethodReagents/ConditionsYield (%)Purity (%)Key Advantages
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 9h78–8595–98Scalable, minimal byproducts
Carbodiimide CouplingDCC, DMAP, CH₂Cl₂, rt, 24h65–7290–94Avoids halogenated intermediates

Trade-offs : While nucleophilic substitution offers higher yields, carbodiimide routes provide greener profiles by eliminating bromide waste .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Thiazol-2-yloxy)benzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves coupling thiazole derivatives with substituted benzyl alcohols. For example, refluxing substituted benzaldehyde derivatives with thiazole-containing precursors in ethanol with glacial acetic acid as a catalyst (e.g., 5 drops) for 4 hours under reduced pressure . Purification via recrystallization (water-ethanol mixtures) is critical, with yields averaging ~65% depending on substituent reactivity and solvent choice. Key variables include reaction time, solvent polarity, and catalyst loading.

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is confirmed using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm and melting point analysis (e.g., m.p. 139–143°C for related triazole-thiazole hybrids) . FT-IR spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹ and thiazole ring vibrations at 1500–1600 cm⁻¹). NMR (¹H/¹³C) resolves regiochemistry, such as distinguishing benzyl alcohol protons (δ 4.5–5.0 ppm) from thiazole protons (δ 7.0–8.5 ppm) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation exposure, as benzyl alcohol derivatives may require toxicological evaluation for inhalation risks . Wear nitrile gloves and eye protection due to potential skin/eye irritation. Storage in airtight containers under inert gas (e.g., N₂) prevents oxidation, as phenolic -OH groups are prone to degradation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during thiazole-benzyl alcohol coupling?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl alcohol scaffold direct coupling to the para position via resonance stabilization . Catalytic systems like Pd/C or CuI can enhance selectivity, though side products (e.g., bis-thiazole adducts) may form, requiring column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

Q. How do conflicting spectroscopic data arise in characterizing this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR data often stem from tautomerism in thiazole rings or solvent-induced shifts. For example, DMSO-d₆ may cause -OH proton broadening, complicating integration. Using deuterated chloroform (CDCl₃) and variable-temperature NMR can clarify dynamic equilibria . Mass spectrometry (HRMS-ESI) resolves ambiguities in molecular ion peaks, particularly for halogenated derivatives .

Q. What experimental designs optimize catalytic efficiency in large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. ethanol). For example, DMSO enhances solubility but may reduce thiazole reactivity due to coordination effects. Microwave-assisted synthesis reduces reaction time (from 18 hours to 2–4 hours) while maintaining yields >60% .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via oxidation of the benzyl alcohol moiety to benzaldehyde derivatives. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w in ethanol solutions reduce degradation by >50% over 6 months. Lyophilization improves solid-state stability .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic protocols vary across studies?

  • Methodological Answer : Variations arise from differences in starting material purity (e.g., substituted benzaldehydes with trace moisture reduce yields), solvent grade (anhydrous vs. technical grade), and workup methods. For instance, slow crystallization (12-hour stirring) improves crystal purity compared to rapid quenching, as noted in triazole-thiazole hybrid syntheses .

Q. How can conflicting bioactivity data be reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Standardizing protocols (e.g., MTT assay at 24–48 hours, 10–100 µM doses) and using positive controls (e.g., doxorubicin for cytotoxicity) improve reproducibility. Computational docking (AutoDock Vina) validates thiazole interactions with target proteins (e.g., kinases) to explain potency differences .

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